molecular formula C10H10ClNOS B12968476 2-(Chloromethyl)-7-ethoxybenzo[d]thiazole

2-(Chloromethyl)-7-ethoxybenzo[d]thiazole

Cat. No.: B12968476
M. Wt: 227.71 g/mol
InChI Key: KTHFZDSSEYNJDD-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-7-ethoxybenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in many natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-7-ethoxybenzo[d]thiazole typically involves the reaction of 2-aminothiophenol with ethyl chloroacetate to form the intermediate 2-ethoxybenzo[d]thiazole. This intermediate is then chloromethylated using formaldehyde and hydrochloric acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-7-ethoxybenzo[d]thiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dihydrothiazole derivatives.

Scientific Research Applications

2-(Chloromethyl)-7-ethoxybenzo[d]thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-7-ethoxybenzo[d]thiazole involves its interaction with cellular components. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to inhibition of cellular processes. This interaction can disrupt the function of enzymes and other proteins, leading to cell death or inhibition of cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1,3-thiazole
  • 2-(Chloromethyl)-5-ethylthiazole
  • 2-(Chloromethyl)-4-methylthiazole

Uniqueness

2-(Chloromethyl)-7-ethoxybenzo[d]thiazole is unique due to the presence of both chloromethyl and ethoxy groups on the benzo[d]thiazole ring. This combination imparts distinct chemical properties and biological activities compared to other thiazole derivatives. Its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H10ClNOS

Molecular Weight

227.71 g/mol

IUPAC Name

2-(chloromethyl)-7-ethoxy-1,3-benzothiazole

InChI

InChI=1S/C10H10ClNOS/c1-2-13-8-5-3-4-7-10(8)14-9(6-11)12-7/h3-5H,2,6H2,1H3

InChI Key

KTHFZDSSEYNJDD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1SC(=N2)CCl

Origin of Product

United States

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